molecular formula C18H22N2O B271831 N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B271831
M. Wt: 282.4 g/mol
InChI Key: OIQJHPQXGQWBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as PFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. PFA belongs to the class of bicyclic amines and has a unique molecular structure that makes it an attractive target for drug development.

Mechanism of Action

The exact mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is not fully understood, but it is believed to act as a partial agonist or antagonist at its various receptor targets. This compound has been shown to modulate the activity of these receptors in a dose-dependent manner, leading to changes in neurotransmitter release and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to increase locomotor activity and reduce anxiety-like behavior. It has also been shown to have antidepressant-like effects in several behavioral models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is its high selectivity and affinity for its various receptor targets. This makes it a valuable tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. One area of interest is the development of this compound-based drugs for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is the use of this compound as a tool for studying the function of various receptor targets in the brain. Finally, there is potential for the development of new synthetic methods for the preparation of this compound and related compounds.

Synthesis Methods

The synthesis of N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves a multi-step reaction process that starts with the preparation of furan-2-carbaldehyde. This intermediate is then reacted with N-Boc-3-aminobicyclo[2.2.2]octane to form the corresponding imine. The imine is then reduced using hydrogen gas and palladium on carbon catalyst to yield this compound in high yield and purity.

Scientific Research Applications

N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have activity against a variety of other receptor targets, including the serotonin 5-HT1A and 5-HT2A receptors, and the α2A-adrenergic receptor.

properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C18H22N2O/c1-2-4-15(5-3-1)18-7-6-16(21-18)12-19-17-13-20-10-8-14(17)9-11-20/h1-7,14,17,19H,8-13H2

InChI Key

OIQJHPQXGQWBHH-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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